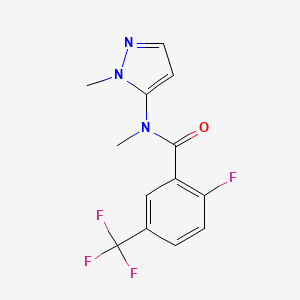![molecular formula C19H20FN3O B7634256 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPEAE and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of FPEAE is not fully understood. However, studies have shown that FPEAE inhibits the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPEAE also activates specific signaling pathways that induce cell death in cancer cells.
Biochemical and Physiological Effects:
FPEAE has various biochemical and physiological effects. Studies have shown that FPEAE can induce apoptosis (programmed cell death) in cancer cells. FPEAE also inhibits the migration and invasion of cancer cells. FPEAE has also shown potential in reducing inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using FPEAE in lab experiments is its low toxicity. FPEAE has also shown high efficacy in inhibiting cancer cell growth. However, the limitations of using FPEAE in lab experiments include its low solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for research on 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol. One of the primary directions is to study the mechanism of action of FPEAE in more detail. Further research is also needed to determine the efficacy of FPEAE in treating various types of cancer. Additionally, research is needed to determine the potential side effects of FPEAE and to develop methods for improving its solubility and stability.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol involves the reaction of 4-fluorobenzaldehyde with 3-imidazol-1-ylphenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of FPEAE with a yield of 70-80%. The purity of the compound can be increased using various purification methods such as column chromatography.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol has potential applications in various fields of scientific research. One of the primary applications of FPEAE is in the field of cancer research. Studies have shown that FPEAE has anti-cancer properties and can inhibit the growth of cancer cells. FPEAE has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-14(22-12-19(24)15-5-7-17(20)8-6-15)16-3-2-4-18(11-16)23-10-9-21-13-23/h2-11,13-14,19,22,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLVUXSRFSSZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)

![N-(4-fluorophenyl)-6-methoxy-N-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carboxamide](/img/structure/B7634215.png)
![N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)

![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-pyrazol-1-ylpyridin-3-yl)methanone](/img/structure/B7634244.png)
![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7634251.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]-1,2-oxazole-3-carboxamide](/img/structure/B7634261.png)
![1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine](/img/structure/B7634269.png)
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)